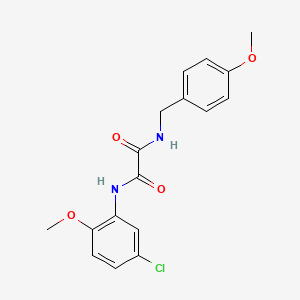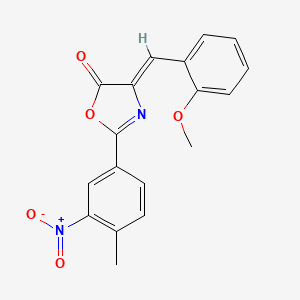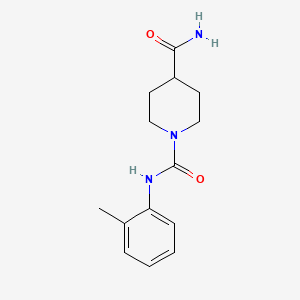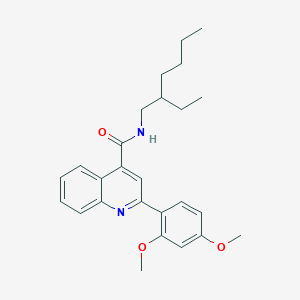
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CMEP has been extensively studied as a tool compound for investigating the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide is a highly selective and potent antagonist of the mGluR5 receptor, which makes it a valuable tool compound for investigating the role of this receptor in various physiological and pathological conditions. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide and its role in various diseases and conditions. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the role of mGluR5 in the regulation of immune function and inflammation, which could lead to the development of new therapies for autoimmune diseases and other inflammatory conditions. Finally, the development of new imaging techniques for visualizing the activity of mGluR5 in vivo could provide valuable insights into the role of this receptor in health and disease.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected diamine with the protected benzyl bromide. The final deprotection step yields N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a wide range of scientific research applications, including the investigation of mGluR5 function in neurodegenerative diseases, psychiatric disorders, addiction, and pain. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to be effective in reducing the symptoms of various diseases, including Parkinson's disease, Alzheimer's disease, schizophrenia, and drug addiction. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-13-6-3-11(4-7-13)10-19-16(21)17(22)20-14-9-12(18)5-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFPTDMMHYWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)




![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)